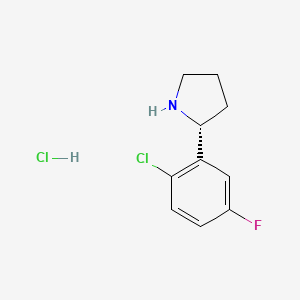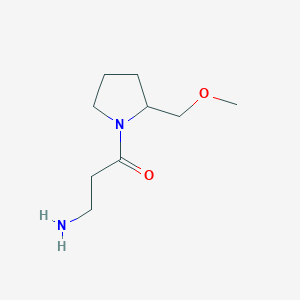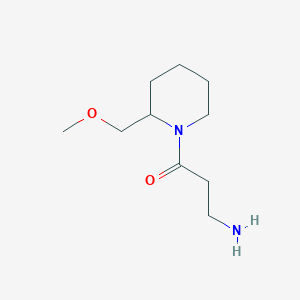
(1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol
Vue d'ensemble
Description
The compound “(1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol” is a complex organic molecule. It has been studied in the context of Alzheimer’s disease, where it has shown promise as a potential therapeutic agent . The compound has been found to inhibit the self-induced aggregation of the amyloid beta peptide (Aβ1-42), a key factor in the progression of Alzheimer’s disease .
Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction . This technique allows for the determination of the atomic and molecular structure of a crystal, from which the positions of the atoms in the crystal, their chemical bonds, their crystallographic disorder and various other information can be obtained.Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis Techniques : Studies have demonstrated methods for synthesizing various piperidin-4-yl)methanol derivatives using techniques like X-ray diffraction and spectroscopic methods. These compounds typically exhibit chair conformation in their piperidine rings and distorted tetrahedral geometry around sulfur atoms, indicating their structural uniqueness (S. Naveen et al., 2015; H. R. Girish et al., 2008).
Molecular Structure Studies : The molecular structures of these compounds reveal important aspects like inter- and intramolecular hydrogen bonding and the conformation of the piperidine ring, which are critical for understanding their potential applications in various fields (S. B. B. Prasad et al., 2008; S. B. Benakaprasad et al., 2007).
Chemical Properties and Applications
Chemical Synthesis : These compounds are used in the synthesis of various chemical structures, such as pyrazole derivatives, indicating their potential as intermediates in organic synthesis (Deepak Swarnkar et al., 2014).
Electrochemical Applications : Their use in indirect electrochemical oxidation processes highlights their potential in electrochemical applications. For instance, piperidin-4-ones have been used in the synthesis of α-hydroxyketals through electrochemically induced reactions (M. Elinson et al., 2006).
Biological and Medicinal Research
Antimicrobial Activity : Certain derivatives have been synthesized and shown to possess antimicrobial properties, suggesting their potential use in developing new antibacterial and antifungal agents (Gajanan D. Kottapalle et al., 2021).
Antiproliferative Activity : Piperidin-4-yl)methanol derivatives have been evaluated for their antiproliferative effects against various human cell lines, indicating their potential in cancer research and therapy (S. Benaka Prasad et al., 2010).
Advanced Material Research
Crystallographic Studies : Detailed crystallographic studies of these compounds provide insights into their potential use in material science, especially in understanding intermolecular interactions and crystal stability (C. S. Karthik et al., 2021).
Quantum Chemical Studies : Quantum chemical studies on derivatives provide essential data on their electronic properties, which could be vital for applications in electronic materials or sensors (S. Riahi et al., 2008).
Mécanisme D'action
Target of Action
Compounds containing a piperidine moiety, which is present in this compound, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets can lead to a variety of biological effects.
Biochemical Pathways
Piperidine-containing compounds are known to be involved in a wide range of biological activities .
Result of Action
Piperidine-containing compounds are known to have a broad range of pharmacological activities .
Analyse Biochimique
Biochemical Properties
(1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One notable interaction is with butyrylcholinesterase, an enzyme involved in the hydrolysis of choline-based esters . The compound binds to the active site of butyrylcholinesterase, inhibiting its activity and potentially affecting cholinergic signaling pathways. Additionally, this compound may interact with other enzymes and proteins, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with butyrylcholinesterase can lead to altered cholinergic signaling, impacting neuronal function and communication . Furthermore, this compound may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of butyrylcholinesterase is a key example, where it binds to the enzyme’s active site, preventing substrate hydrolysis . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially offering therapeutic benefits for conditions like Alzheimer’s disease. Additionally, this compound may modulate other enzymes and proteins, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of butyrylcholinesterase, potentially resulting in prolonged effects on cholinergic signaling and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cognitive function due to enhanced cholinergic signaling . Higher doses can lead to toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular processes. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of butyrylcholinesterase can affect the metabolism of acetylcholine, leading to altered neurotransmitter levels and signaling . Additionally, this compound may influence other metabolic pathways, impacting cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments or organelles, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity, contributing to its effects on cellular processes and functions.
Propriétés
IUPAC Name |
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-11-12-5-7-16(8-6-12)15-9-13-3-1-2-4-14(13)10-15/h1-4,12,15,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHPIAQBTUVFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


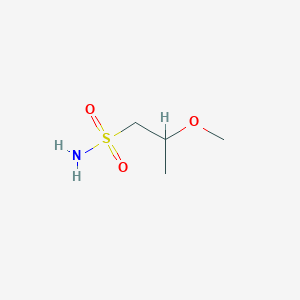
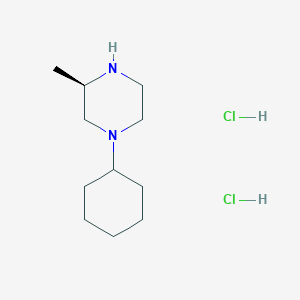
![4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B1473873.png)



![Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1473880.png)
